molecular formula C9H7ClN4O2 B13904432 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid

Cat. No.: B13904432
M. Wt: 238.63 g/mol
InChI Key: IHAOTDUYODADIJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a carboxylic acid group, along with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazines and 1,3-diketones.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused heterocycles.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

    Substituted Derivatives: Amino or thiol-substituted pyrimidines.

    Oxidized Products: Pyrimidine N-oxides.

    Reduced Products: Dechlorinated pyrimidines.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(1-methylpyrazol-4-YL)pyrimidine-4-carboxylic acid is unique due to its combination of a chloro-substituted pyrimidine ring and a pyrazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

2-chloro-6-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7ClN4O2/c1-14-4-5(3-11-14)6-2-7(8(15)16)13-9(10)12-6/h2-4H,1H3,(H,15,16)

InChI Key

IHAOTDUYODADIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)Cl)C(=O)O

Origin of Product

United States

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